Superior Hydrophilicity and Drug Loading Capacity of DHPMA vs. HPMA in Polymer-Drug Conjugates
In a direct comparative study, DHPMA-based copolymers enabled a significantly higher loading of the anthracycline drug pirarubicin (THP) while maintaining water solubility compared to HPMA-based copolymers. DHPMA conjugates achieved a drug loading of up to 21 wt% without observable aggregation, a level at which HPMA systems would likely aggregate [1].
| Evidence Dimension | Maximum drug loading capacity while maintaining water solubility |
|---|---|
| Target Compound Data | up to 21 wt% pirarubicin (THP) |
| Comparator Or Baseline | HPMA (N-(2-hydroxypropyl)methacrylamide)-based copolymers |
| Quantified Difference | DHPMA maintains water solubility at 21 wt% drug loading, a level not achievable with HPMA. |
| Conditions | pH-sensitive hydrazone bond; polymer-drug conjugates synthesized via free or controlled radical polymerization. |
Why This Matters
This directly quantifies DHPMA's superior capacity for hydrophobic drug loading, a critical parameter for developing high-dose, stable polymer-drug nanomedicines.
- [1] Studenovský, M.; et al. Highly hydrophilic methacrylamide-based copolymers as precursors for polymeric nanomedicines containing anthracyclines. Eur. Polym. J. 2024, 205, 112756. View Source
